molecular formula C26H30ClN3O3 B10866800 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-(3-ethoxypropyl)piperidine-3-carboxamide

1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-(3-ethoxypropyl)piperidine-3-carboxamide

Cat. No.: B10866800
M. Wt: 468.0 g/mol
InChI Key: NPCYTJFLEXXDPI-UHFFFAOYSA-N
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Description

1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-(3-ethoxypropyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by its complex structure, which includes a quinoline core, a piperidine ring, and various functional groups such as a chloro substituent, an oxo group, and an ethoxypropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-(3-ethoxypropyl)piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aryl amine with an α-keto acid or its derivatives under acidic conditions.

    Introduction of the Chloro and Oxo Groups: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride. The oxo group can be introduced via oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

    Formation of the Piperidine Ring: The piperidine ring can be constructed through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Attachment of the Ethoxypropyl Chain: The ethoxypropyl chain can be introduced through nucleophilic substitution reactions using ethoxypropyl halides.

    Final Coupling: The final step involves coupling the quinoline derivative with the piperidine derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-(3-ethoxypropyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the quinoline or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxo groups, while substitution reactions may produce derivatives with various functional groups attached to the quinoline or piperidine rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: As a probe for studying biological processes involving quinoline derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-(3-ethoxypropyl)piperidine-3-carboxamide is not well-documented, but it is likely to involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structural features suggest that it may act as an inhibitor or modulator of certain biological pathways, potentially affecting processes such as cell signaling, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-3-carboxamide: Lacks the ethoxypropyl chain, which may affect its solubility and biological activity.

    1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-(3-methoxypropyl)piperidine-3-carboxamide: Similar structure but with a methoxypropyl chain instead of an ethoxypropyl chain, potentially altering its chemical properties and reactivity.

Uniqueness

The presence of the ethoxypropyl chain in 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-(3-ethoxypropyl)piperidine-3-carboxamide distinguishes it from other similar compounds. This structural feature may confer unique properties such as enhanced solubility, specific interactions with biological targets, or distinct reactivity patterns in chemical reactions.

Properties

Molecular Formula

C26H30ClN3O3

Molecular Weight

468.0 g/mol

IUPAC Name

1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-N-(3-ethoxypropyl)piperidine-3-carboxamide

InChI

InChI=1S/C26H30ClN3O3/c1-2-33-15-7-13-28-25(31)19-10-6-14-30(17-19)24-23(18-8-4-3-5-9-18)21-16-20(27)11-12-22(21)29-26(24)32/h3-5,8-9,11-12,16,19H,2,6-7,10,13-15,17H2,1H3,(H,28,31)(H,29,32)

InChI Key

NPCYTJFLEXXDPI-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C1CCCN(C1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4

Origin of Product

United States

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